N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
Description
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone substituted with a hydroxyethylamino group and an isopropyl moiety (Fig. 1). Its molecular formula is C₁₃H₂₅N₂O₂, with a molecular weight of 265.35 g/mol.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-7-5-4-6-12(13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECAOWQKLNMXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCCC1NCCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves the reaction between cyclohexylamine and isopropyl acetate in the presence of an appropriate catalyst. The hydroxyl group addition requires a controlled environment to maintain the desired product yield and purity.
Industrial Production Methods: On an industrial scale, this compound is synthesized using a continuous flow reactor, optimizing reaction time and temperature to achieve a high-yield production. The process involves stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: This compound is used as a precursor in synthesizing more complex molecules, making it invaluable in organic synthesis and materials science.
Biology: It serves as a biochemical tool in studying cellular processes due to its ability to interact with various biological molecules.
Medicine: N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide exhibits potential therapeutic properties and is investigated for its role in developing new pharmaceuticals.
Industry: The compound is utilized in manufacturing specialty chemicals and additives, highlighting its versatility.
Mechanism of Action: The mechanism of action for this compound involves binding to specific molecular targets, influencing pathways that regulate cellular functions. Its interaction with enzymes and receptors is crucial for its biological activity, making it a compound of significant interest in pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s analogs differ primarily in substituents on the acetamide core or cyclohexyl ring. Key examples include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Hydrophilicity vs. Lipophilicity: The hydroxyethylamino group enhances water solubility compared to the chloro analog (), which is more lipophilic due to the chloro substituent. The benzyl-containing analog () has higher lipophilicity, favoring membrane permeability .
- Thermal Stability: The benzyl-cyclohexylamino analog () exhibits a melting point of 122–124°C, suggesting moderate thermal stability. The target compound’s melting point is unreported but likely lower due to its polar hydroxy group .
Biological Activity
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide (often referred to as HECA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of HECA, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
HECA has a complex structure that includes a hydroxyethylamino group attached to a cyclohexyl ring, along with an isopropyl acetamide moiety. The molecular formula is , indicating its potential for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.34 g/mol |
| IUPAC Name | N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide |
The biological activity of HECA is primarily attributed to its ability to interact with specific molecular targets in cells. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, influencing their conformation and function. Additionally, the cyclohexyl ring enhances hydrophobic interactions, which can be crucial for binding to membrane proteins and receptors.
Key Mechanisms:
- Inhibition of Enzymatic Activity: HECA has been shown to inhibit certain enzymes involved in lipid metabolism, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in exosome release and cellular signaling pathways related to neurodegenerative diseases .
- Modulation of Cell Signaling: By affecting lipid signaling pathways, HECA may influence cellular processes such as apoptosis and proliferation.
Pharmacological Studies
Research indicates that HECA exhibits various pharmacological properties:
- Neuroprotective Effects: In vitro studies suggest that HECA can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Properties: HECA has demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation.
- Analgesic Activity: Preliminary studies suggest that HECA may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.
Case Studies
Several case studies have explored the effects of HECA in different biological contexts:
- Study on Neuroprotection: A study involving mouse models of Alzheimer’s disease showed that treatment with HECA led to reduced levels of neuroinflammation and improved cognitive function compared to untreated controls .
- Inflammation Model: In a model of acute inflammation, HECA administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.
Safety Profile
The safety profile of HECA has been assessed through various toxicity studies. Key findings include:
- Acute Toxicity: Animal studies have shown that HECA has a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
- Long-term Effects: Ongoing studies are evaluating the long-term effects of HECA administration, focusing on potential organ toxicity and reproductive effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with cyclohexylamine and isopropylamine derivatives. Key steps include:
- Amide bond formation : Use acetic anhydride or carbodiimide-based coupling agents under anhydrous conditions (ethanol or methanol as solvents) .
- Hydroxyethyl group introduction : Ethylene oxide or 2-chloroethanol may be reacted with the intermediate amine under basic conditions (pH 9–10) .
- Optimization : Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Validation : Confirm intermediates and final product using ¹H/¹³C NMR and FT-IR spectroscopy .
Q. How can the structural conformation of this compound be validated?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for cyclohexyl protons (δ 1.2–2.1 ppm), hydroxyethyl group (δ 3.4–3.7 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of isopropyl group, m/z ~98) .
- X-ray crystallography : Resolve stereochemistry at the cyclohexyl and hydroxyethylamino centers, if single crystals are obtainable .
Advanced Research Questions
Q. What experimental approaches address contradictions in reported bioactivity data for structural analogs of this compound?
- Case study : Analogous acetamides like U-47700 (Table 2 in ) show conflicting μ-opioid receptor (MOR) binding affinities (Ki ranging 7.5–50 nM). To resolve discrepancies:
- Standardized assays : Use radioligand binding (³H-DAMGO for MOR) with consistent cell lines (e.g., CHO-K1 transfected with human MOR) .
- Control variables : Ensure identical buffer pH, temperature (25°C), and incubation times across studies .
- Data normalization : Express results as % inhibition relative to reference agonists (e.g., morphine) to account for inter-lab variability .
- Advanced validation : Perform functional assays (cAMP inhibition, β-arrestin recruitment) to confirm receptor activation profiles .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for biological targets?
- Strategy :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in MOR/KOR/DOR opioid receptors. Key interactions include:
- Hydrogen bonding between the hydroxyethyl group and receptor residues (e.g., Tyr148 in MOR) .
- Hydrophobic interactions of the cyclohexyl ring with receptor pockets .
- QSAR analysis : Corrogate substituent effects (e.g., isopropyl vs. cyclopropyl groups) on binding affinity using Hammett or Hansch parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
